5-Chloro-3-(2-aminopropyl)indole

Description

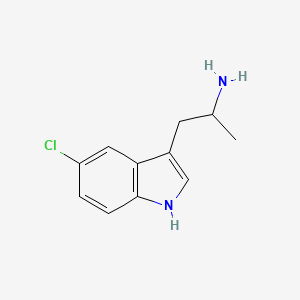

Structure

2D Structure

3D Structure

Properties

CAS No. |

712-07-2 |

|---|---|

Molecular Formula |

C11H13ClN2 |

Molecular Weight |

208.69 g/mol |

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)propan-2-amine |

InChI |

InChI=1S/C11H13ClN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 |

InChI Key |

QMKOQSCXSYPIPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)Cl)N |

Origin of Product |

United States |

Foundational Context of Indole Chemistry in Academic Research

Historical Trajectory of Indole (B1671886) Synthesis and Derivatives Research

The history of indole chemistry is a rich narrative that begins with its isolation from the indigo (B80030) dye in the 19th century. bhu.ac.in A pivotal moment in this trajectory was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles. openmedicinalchemistryjournal.comwikipedia.orgacs.org This classical method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.com

Over the decades, the limitations of the Fischer synthesis, such as harsh reaction conditions, spurred the development of numerous other named reactions for indole synthesis. These include the Bischler, Madelung, Nenitzescu, and Leimgruber–Batcho syntheses, each offering unique advantages in terms of substrate scope and reaction conditions. nih.govwikipedia.org The Madelung synthesis, for instance, involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. nih.govbhu.ac.in

The late 20th and early 21st centuries have witnessed a surge in the development of more sophisticated and efficient methods, often employing transition metal catalysis. derpharmachemica.com Palladium-, copper-, and zinc-catalyzed reactions have emerged as powerful tools for constructing the indole scaffold with high regioselectivity and functional group tolerance. derpharmachemica.comorganic-chemistry.org These modern approaches have significantly expanded the accessible chemical space of indole derivatives, allowing for the synthesis of complex and highly functionalized molecules. derpharmachemica.com

Academic Significance of Substituted Indole Scaffolds in Chemical Research

The academic significance of substituted indole scaffolds is rooted in their prevalence in biologically active molecules and their versatility as building blocks in organic synthesis. ijpsr.comorganic-chemistry.orgresearchgate.netnih.gov The indole core is a "privileged scaffold," meaning it is a structural motif that is capable of binding to a variety of biological targets. mdpi.com This has made indole derivatives a focal point of research in medicinal chemistry and drug discovery. ijpsr.comresearchgate.netnih.gov

Substitutions on the indole ring at various positions (N-1, C-2, C-3, and the benzene (B151609) ring) can dramatically influence the molecule's biological activity. organic-chemistry.org This has led to the development of extensive libraries of indole derivatives for screening against a wide range of therapeutic targets, including enzymes and receptors in the central nervous system. organic-chemistry.orgresearchgate.net For example, indole-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netnih.gov

Beyond medicinal chemistry, substituted indoles are crucial intermediates in the synthesis of complex natural products. nih.gov The development of novel methods to functionalize the indole nucleus continues to be an active area of research, enabling the synthesis of intricate molecular architectures. organic-chemistry.org The unique electronic nature of the indole ring, being π-excessive, makes it susceptible to electrophilic substitution, primarily at the C-3 position, a characteristic that is heavily exploited in synthetic strategies. bhu.ac.in

Research Paradigms for Exploring Indole Derivative Chemical Space

The exploration of the vast chemical space of indole derivatives is guided by several key research paradigms. A fundamental approach involves the development of novel synthetic methodologies that allow for the rapid and diverse functionalization of the indole scaffold. organic-chemistry.org This includes the design of one-pot, multi-component reactions that can generate complex indole derivatives from simple starting materials in a single step. openmedicinalchemistryjournal.com

Another significant paradigm is computational chemistry and molecular modeling. These tools are increasingly used to predict the biological activity of novel indole derivatives and to guide the design of new compounds with desired properties. youtube.com By simulating the interaction of indole derivatives with biological targets, researchers can prioritize synthetic efforts and increase the efficiency of the drug discovery process. youtube.com

Furthermore, the concept of "chemical space" itself has become a central theme. Researchers aim to explore vast virtual libraries of potential indole derivatives to identify novel structures with high predicted activity. youtube.com This "in silico" screening is often followed by targeted synthesis and biological evaluation, a strategy that has proven successful in identifying new lead compounds. youtube.com The continuous development of both synthetic methods and computational tools ensures that the exploration of the chemical space of indole derivatives will remain a vibrant and productive area of academic research for the foreseeable future.

Advanced Spectroscopic and Chromatographic Research for Characterization and Differentiation of 5 Chloro 3 2 Aminopropyl Indole and Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Characterization of Indole (B1671886) Ring and Side Chain Protons

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of hydrogen atoms in a molecule. For 5-Chloro-3-(2-aminopropyl)indole, the ¹H NMR spectrum can be divided into signals arising from the indole ring system and those from the aminopropyl side chain.

The indole ring protons exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position of the indole ring is expected to appear as a singlet or a narrow triplet, influenced by long-range coupling. chemicalbook.com The protons on the benzene (B151609) portion of the indole ring are affected by the electron-withdrawing chloro-substituent at the C5 position. Specifically, the H4 proton is anticipated to appear as a doublet, while the H6 proton would be a doublet of doublets, and the H7 proton a doublet. chemicalbook.com The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. chemicalbook.comrsc.org

The aminopropyl side chain protons also produce distinct signals. The methylene (B1212753) (CH₂) protons adjacent to the indole ring will appear as a multiplet. The methine (CH) proton, which is adjacent to both the methylene group and the amine, will also be a multiplet. The terminal methyl (CH₃) group protons will present as a doublet due to coupling with the adjacent methine proton. The protons of the primary amine (NH₂) group often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. nih.govmdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on data from related indole and tryptamine (B22526) structures. chemicalbook.comrsc.orgnih.govmdpi.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Indole NH | ~8.1 | Broad Singlet | Chemical shift can be solvent-dependent. |

| H7 | ~7.6 | Doublet | |

| H4 | ~7.2 | Doublet | |

| H2 | ~7.1 | Singlet / Narrow Multiplet | |

| H6 | ~7.0 | Doublet of Doublets | |

| Side Chain CH | ~3.3 | Multiplet | |

| Side Chain CH₂ | ~2.9 | Multiplet | |

| Side Chain NH₂ | Variable | Broad Singlet | Chemical shift is highly variable. |

| Side Chain CH₃ | ~1.2 | Doublet |

¹³C NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the carbon skeleton and the position of substituents. oregonstate.edu

The chemical shifts of the indole ring carbons are well-characterized. The presence of the chlorine atom at C5 causes a downfield shift for C5 and influences the shifts of the adjacent carbons (C4 and C6). acs.orgnih.gov The carbon atoms of the pyrrole (B145914) ring (C2, C3, C3a, C7a) also have characteristic chemical shifts that confirm the indole structure. acs.orgjournals.co.za For instance, C2 is typically found further downfield than C3 in many indole systems. journals.co.za

The carbons of the aminopropyl side chain can also be readily assigned. The methylene carbon (Cβ) attached to the indole ring, the methine carbon (Cα) bearing the amino group, and the terminal methyl carbon will each have a distinct resonance in the aliphatic region of the spectrum. nih.govmdpi.com Comparing the observed ¹³C NMR spectrum to those of known isomers would provide definitive evidence for the 3-position linkage of the side chain and the 5-position of the chloro-substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on data from related indole and tryptamine structures. nih.govacs.orgnih.govjournals.co.za

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C7a | ~135 |

| C5 | ~128 |

| C3a | ~128 |

| C4 | ~122 |

| C2 | ~122 |

| C6 | ~120 |

| C7 | ~112 |

| C3 | ~111 |

| Side Chain CH | ~50 |

| Side Chain CH₂ | ~35 |

| Side Chain CH₃ | ~23 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Indole Derivatives

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For a polar compound like this compound, chemical derivatization is often required to increase its volatility and thermal stability for GC analysis. mdpi.com Common derivatization methods include silylation or acylation of the primary amine group. nih.gov

Once derivatized, the compound is separated from other components in the GC column before entering the mass spectrometer. In the mass spectrometer, using electron impact (EI) ionization, the molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The primary fragmentation pathway for aminopropylindoles involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom (the Cα-Cβ bond of the side chain). libretexts.org This results in the formation of a stable, resonance-stabilized iminium cation containing the indole ring, which is often the base peak in the spectrum. Analysis of these characteristic fragments allows for the confident identification of the compound and its differentiation from isomers, which would exhibit different fragmentation patterns. researchgate.net

Table 3: Predicted Key Fragments in GC-MS (Electron Ionization) of this compound Fragmentation predictions are based on established fragmentation patterns for tryptamines and amines. libretexts.orglibretexts.org

| Fragment Description | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 208/210 | Isotopic pattern due to ³⁵Cl and ³⁷Cl. May be weak. |

| Loss of methyl radical (α-cleavage) | 193/195 | Fragmentation of the side chain. |

| Indolylmethyl fragment (β-cleavage) | 164/166 | Cleavage of the C-C bond between CH₂ and CH(NH₂). |

| Iminium cation | 44 | Resulting from cleavage of the benzylic C-C bond. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Analytes

LC-MS is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. researchgate.net The compound is first separated using high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18). nih.govmdpi.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with a small amount of acid (e.g., formic acid) to ensure the analyte is protonated, which improves chromatographic peak shape and ionization efficiency. mdpi.com

After separation, the analyte enters the mass spectrometer, usually through an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact. In positive ion mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight. mdpi.com For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In MS/MS, the [M+H]⁺ precursor ion is selected and fragmented to produce a characteristic pattern of product ions, which is useful for distinguishing between isomers. nih.govnih.gov

Table 4: Predicted Precursor and Product Ions in LC-MS/MS of this compound Ion predictions are based on ESI-MS/MS behavior of similar indole alkaloids. researchgate.netmdpi.com

| Ion Type | Predicted m/z | Notes |

| Precursor Ion [M+H]⁺ | 209/211 | Protonated molecule, showing chlorine isotopic pattern. |

| Product Ion [M+H - NH₃]⁺ | 192/194 | Loss of ammonia (B1221849) from the side chain. |

| Product Ion [M+H - C₂H₆N]⁺ | 164/166 | Loss of the aminopropyl side chain fragment. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 parts per million), which allows for the determination of a compound's elemental formula. mdpi.commasonaco.org This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to measure the exact mass of the protonated molecule, [C₁₁H₁₃ClN₂ + H]⁺. The theoretically calculated exact mass for this ion (for the ³⁵Cl isotope) is 209.08455. An experimental measurement that matches this theoretical value provides unequivocal confirmation of the elemental formula C₁₁H₁₄ClN₂⁺. This level of accuracy is essential for differentiating the target compound from any potential isomers or unrelated compounds that might share the same integer mass, thereby providing the highest level of confidence in its identification. nih.gov

Differentiation of Isomeric Indole Derivatives (e.g., 3-(2-aminopropyl)indole vs. 5-(2-aminopropyl)indole (B590550) vs. 6-(2-aminopropyl)indole)

The differentiation of positional isomers of aminopropylindole is a significant analytical challenge that can be addressed through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These techniques provide detailed structural information, allowing for the unambiguous identification of each isomer.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for distinguishing between isomers. nih.gov While the isomers may have identical molecular weights, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can be distinct. For instance, the fragmentation of the aminopropyl side chain can produce characteristic ions. In the mass spectrum of 5-(2-Aminopropyl)indole, a notable fragment ion appears at an m/z of 131, which corresponds to the indole portion of the molecule, while the amine side chain is represented by a fragment at m/z 44. smolecule.com The position of the substituent on the indole ring influences the stability of the resulting fragment ions, leading to variations in their relative abundances. This allows for the differentiation of isomers like 3-(2-aminopropyl)indole (AMT) and 5-(2-aminopropyl)indole (5-IT). nih.gov Studies have shown that even though some isomers, such as the 2- and 7-isomers, may not be fully resolved chromatographically, their product ion spectra can be used for differentiation. nih.gov For example, the 2-isomer yields a fragment ion at m/z 132, whereas the 7-isomer produces a fragment at m/z 158. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides definitive structural elucidation. nih.gov The chemical shifts and coupling constants of the protons and carbons in the indole ring are highly sensitive to the position of the aminopropyl substituent. The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene portion of the indole ring creates a unique set of signals for each isomer. For example, the protons on the indole ring of this compound will exhibit a different splitting pattern and chemical shift compared to its non-chlorinated analogs or isomers with the aminopropyl group at a different position. The presence of the electron-withdrawing chlorine atom at the 5-position will deshield adjacent protons, causing them to resonate at a lower field (higher ppm value).

Table 1: Spectroscopic Data for Differentiation of Isomeric Indole Derivatives

| Isomer | Key Mass Spectral Fragments (m/z) | Distinguishing ¹H NMR Signals (Aromatic Region) |

| 3-(2-aminopropyl)indole (AMT) | Subtle differences in fragment intensities compared to 5-IT. nih.gov | Unique set of multiplets and coupling constants for protons at positions 2, 4, 5, 6, and 7. |

| 5-(2-aminopropyl)indole (5-IT) | Characteristic fragment at m/z 131. smolecule.com | Distinct chemical shifts for protons at positions 2, 3, 4, 6, and 7. |

| 6-(2-aminopropyl)indole | Expected to have a unique fragmentation pattern. | Unique signal patterns for protons at positions 2, 3, 4, 5, and 7. |

| This compound | Molecular ion peak shifted by the mass of chlorine. Expected fragmentation influenced by the chloro-substituent. | Absence of a proton signal at position 5. The signals for protons at positions 4 and 6 will be doublets and will be shifted downfield. |

Chromatographic Method Development and Optimization

The successful separation of this compound and its isomers relies heavily on the development and optimization of chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice for this purpose, offering high resolution and sensitivity. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methodologies

HPLC and UHPLC methods are widely employed for the analysis of indole derivatives. mdpi.com The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity. sielc.com

For the separation of aminopropylindole isomers, gradient elution is often preferred over isocratic elution. alwsci.com A gradient allows for the effective separation of a mixture of compounds with varying polarities by changing the composition of the mobile phase during the analysis. A typical gradient might involve an increasing concentration of an organic modifier, such as acetonitrile or methanol, in an aqueous buffer. alwsci.com The use of mass spectrometry-compatible mobile phase additives, like formic acid or ammonium (B1175870) acetate (B1210297), is crucial when coupling the chromatograph to a mass spectrometer for detection. sielc.compubcompare.ai

Table 2: Exemplary HPLC/UHPLC Method Parameters for Indole Derivative Analysis

| Parameter | HPLC | UHPLC |

| Column | Purospher RP-18 (250 mm × 4 mm, 5 µm) pubcompare.ai | Waters XBridge C18 (150 × 2.1 mm, 5 µm) or similar sub-2 µm column mdpi.com |

| Mobile Phase A | Water/Acetonitrile (95:5, v/v) with 5 mM Formic Acid mdpi.com | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 5 mM Formic Acid mdpi.com | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1 mL/min pubcompare.ai | 0.20 - 0.5 mL/min mdpi.com |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) mdpi.com |

| Elution Mode | Isocratic or Gradient alwsci.compubcompare.ai | Gradient |

Considerations for Mobile Phase and Stationary Phase Selection in Indole Analysis

The selection of the mobile phase and stationary phase is critical for achieving optimal separation of indole derivatives. rjptonline.org The choice of these components directly influences the retention, resolution, and peak shape of the analytes.

Stationary Phase Selection:

The most commonly used stationary phases for the separation of indole compounds are C18 (octadecylsilane) and C8 (octylsilane) columns. nih.gov These provide a nonpolar surface for reversed-phase chromatography. The choice between C18 and C8 depends on the hydrophobicity of the analytes; C18 offers greater retention for nonpolar compounds. For more polar or basic compounds like aminopropylindoles, stationary phases with different selectivities, such as phenyl-hexyl or embedded polar group (EPG) columns, can provide alternative retention mechanisms and improved peak shape. Mixed-mode stationary phases, which combine reversed-phase and ion-exchange properties, can also be beneficial for separating these basic compounds. nih.gov

Mobile Phase Selection:

The mobile phase in reversed-phase HPLC for indole analysis typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. rjptonline.org Acetonitrile is often favored due to its lower viscosity and UV transparency at low wavelengths. The pH of the mobile phase is a crucial parameter, especially for ionizable compounds like aminopropylindoles. alwsci.comrjptonline.org Adjusting the pH can control the ionization state of the analytes and, consequently, their retention. For basic compounds, using a slightly acidic mobile phase (e.g., with formic or acetic acid) can protonate the amine group, leading to better interaction with the stationary phase and improved peak shape. Buffers such as phosphate (B84403) or acetate can be used to maintain a constant pH, but their compatibility with mass spectrometry must be considered. alwsci.com

Mechanistic Investigations of 5 Chloro 3 2 Aminopropyl Indole and Indole Analogues in Preclinical Models

Studies on Receptor Interaction Profiles

The interaction of 5-Chloro-3-(2-aminopropyl)indole and its structural analogues with various receptor systems has been a subject of scientific investigation, revealing a complex pharmacological profile. These studies primarily utilize in vitro models to determine binding affinities and functional activities at key neuronal receptors.

This compound, also known as 5-Chloro-α-methyltryptamine (5-Chloro-αMT), demonstrates significant activity at serotonin (B10506) receptors. wikipedia.org Research has identified it as a potent full agonist of the serotonin 5-HT2A receptor, with a reported half-maximal effective concentration (EC₅₀) value of 6.27 nM and a maximal efficacy of 105%. wikipedia.org This high affinity and agonist activity at the 5-HT2A receptor are key features of its pharmacological action. wikipedia.org

Studies on related indole (B1671886) analogues provide further insight into the structure-activity relationships governing serotonin receptor interactions. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives were evaluated for their affinity at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov In this series, a 5-fluoro-substituted analogue displayed the highest potency for the 5-HT2C receptor with a binding affinity (Kᵢ) of 1.9 nM, while most compounds in the series, including a 5-methoxy derivative (Kᵢ = 40 nM), lacked high affinity for the 5-HT1A receptor. nih.gov Other research has identified certain indole derivatives as high-affinity ligands for the 5-HT1A receptor, with some compounds exhibiting Kᵢ values as low as 0.12 nM to 0.74 nM. nih.govresearchgate.net The collective evidence indicates that substitutions on the indole ring system significantly influence the affinity and selectivity profile across different serotonin receptor subtypes. nih.govnih.gov

| Compound | Receptor | Assay Type | Value | Source |

|---|---|---|---|---|

| This compound (5-Chloro-αMT) | 5-HT2A | Agonist Activity (EC₅₀) | 6.27 nM | wikipedia.org |

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | Binding Affinity (Kᵢ) | 1.9 nM | nih.gov |

| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | 5-HT1A | Binding Affinity (Kᵢ) | 40 nM | nih.gov |

| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | Binding Affinity (Kᵢ) | 0.74 nM | nih.gov |

The activity of this compound extends to the modulation of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) from the synaptic cleft. In vitro assays using rat brain synaptosomes—isolated nerve terminals—have been employed to characterize these interactions.

This compound has been identified as a potent substrate for these transporters, inducing monoamine release. wikipedia.orgnih.gov Specifically, it functions as a serotonin-dopamine releasing agent (SDRA). wikipedia.org One study reported its half-maximal effective concentration (EC₅₀) values for evoking release as 16 nM at SERT, 54 nM at DAT, and 3,434 nM at NET. wikipedia.org This profile indicates a high potency for inducing serotonin and dopamine release, with significantly lower activity at the norepinephrine transporter. wikipedia.org Another study confirmed that 5-(2-aminopropyl)indole (B590550) (5-IT) is a potent substrate at DAT, NET, and SERT, noting it displayed greater potency for release at DAT over SERT in their experiments. nih.gov The potent monoamine-releasing actions are a critical component of its mechanism of action. nih.gov

| Transporter | EC₅₀ (nM) | Source |

|---|---|---|

| Serotonin (SERT) | 16 | wikipedia.org |

| Dopamine (DAT) | 54 | wikipedia.org |

| Norepinephrine (NET) | 3,434 | wikipedia.org |

Research into related indole structures has identified a class of compounds, the indole-2-carboxamides, that function as allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.govnih.govacs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands.

The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) was one of the first in this class to be identified as a CB1 allosteric modulator. nih.gov Structure-activity relationship (SAR) studies revealed that the indole ring is preferred for maintaining high binding affinity, and substitutions at the C3 and C5 positions of the indole core significantly impact the allosteric effects. nih.govacs.org For example, further optimization led to the identification of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, a robust CB1 allosteric modulator with an equilibrium dissociation constant (K₈) of 167.3 nM and a notably high binding cooperativity factor (α = 16.55). nih.gov These compounds act as positive allosteric modulators, enhancing the binding of orthosteric agonists to the CB1 receptor. nih.gov This research highlights how the indole scaffold can be adapted to target receptor systems beyond the classic monoaminergic pathways. nih.govacs.org

Enzyme Modulation and Inhibition Research

In addition to receptor interactions, the influence of this compound and its analogues on key metabolic enzymes has been investigated to understand their complete pharmacological and toxicological profile.

This compound is a known inhibitor of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters. wikipedia.orgnih.govtargetmol.com Studies have demonstrated that it is a selective, competitive, and reversible inhibitor of the MAO-A isoform, with significantly less activity towards the MAO-B isoform. wikipedia.orgnih.gov

One study, using human MAO isozymes, determined the half-maximal inhibitory concentration (IC₅₀) for MAO-A to be 1.6 µM and the inhibitory constant (Kᵢ) to be 0.25 µM. nih.gov In the same study, no significant inhibition of MAO-B was observed at concentrations up to 500 µM. nih.gov Another report found an IC₅₀ value of 250 nM for MAO-A and 82,000 nM for MAO-B, confirming the selectivity for the MAO-A isoform. wikipedia.org This potent inhibition of MAO-A can lead to an increase in the levels of monoamine neurotransmitters like serotonin, which complements its action as a monoamine releaser. nih.govnih.gov Research on other indole analogues has further established the indole nucleus as a valuable scaffold for developing MAO inhibitors. nih.govacs.orgnih.gov

| Enzyme | Inhibition Parameter | Value | Source |

|---|---|---|---|

| MAO-A | IC₅₀ | 1.6 µM | nih.gov |

| IC₅₀ | 250 nM | wikipedia.org | |

| Kᵢ | 0.25 µM | nih.gov | |

| MAO-B | IC₅₀ | 82,000 nM | wikipedia.org |

| Inhibition | Not Observed (up to 500 µM) | nih.gov |

While specific data on the direct inhibition of cytochrome P450 (CYP) enzymes by this compound are not extensively documented, research on related indole-containing compounds suggests that the indole core itself can be a source of CYP-mediated interactions. nih.govresearchgate.net CYP enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, and their inhibition can lead to significant drug-drug interactions. nih.govnih.gov

Carbonic Anhydrase Activation Studies of Indole Derivatives

Carbonic anhydrases (CAs) are metalloenzymes that play a critical role in numerous physio-pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com The activation of these enzymes, particularly specific isoforms, is a subject of research for potential therapeutic applications. nih.gov Carbonic Anhydrase Activators (CAAs) are being explored as a novel strategy for conditions requiring enhancement of cognitive functions, such as Alzheimer's disease and age-related memory decline. nih.govnih.govresearchgate.net

Within this research area, indole-based derivatives have been investigated for their potential as CAAs. nih.govnih.govresearchgate.net Studies involving enzyme activation assays on several human carbonic anhydrase (hCA) isoforms have identified a number of indole derivatives that act as effective micromolar activators. nih.govresearchgate.net Notably, some of these compounds exhibited promising selectivity profiles, particularly towards the brain-associated cytosolic isoform hCA VII. nih.govnih.govresearchgate.net The mechanism of activation is believed to involve the binding of activator molecules to the entrance of the enzyme's active site, which in turn facilitates the rate-determining proton transfer step of the CA catalytic cycle. nih.govnih.gov Research into histamine-related five-membered N-heterocycle derivatives, including indoles, has shown that the hCA I isoform is particularly sensitive to activation, with some compounds displaying activation constants (K_A) in the low micromolar range. mdpi.com In contrast, many of these specific derivatives showed no activating effect on hCA II. mdpi.com

| Compound Type | Target Isoform(s) | Observed Effect | Selectivity Profile | Reference |

| Indole-based derivatives | hCA I, II, VA, VII | Effective micromolar activation | Promising selectivity for hCA VII | nih.gov, researchgate.net, nih.gov |

| Histamine-related heterocycles | hCA I, II, Va, VII, XIII | Micromolar activation (K_A) | Selective for hCA I over other tested isoforms | mdpi.com |

Cellular Pathway Investigations in Preclinical Research

Effects on Cell Cycle Regulation in Cell Lines

The regulation of the cell cycle is a fundamental process for cell proliferation, and its disruption is a hallmark of cancer. Indole derivatives have been a focus of research for their ability to interfere with this process in cancer cells. nih.govmdpi.com Preclinical studies have shown that various indole analogues can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.govnih.gov

For example, a novel indole-containing hybrid derived from millepachine (B2987336) was found to induce G2/M cell cycle arrest in cancer cells. nih.gov In another study, a 28-substituted derivative of betulone (B1248025) containing an indole moiety, specifically lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate, was observed to arrest MCF-7 breast cancer cells in the G1 phase, which prevents them from entering the S phase of DNA synthesis. nih.gov Similarly, research on 1,3,4,9-tetrahydropyrano[3,4-b]indoles identified a compound that induced G0/G1 cell cycle arrest in triple-negative breast cancer (TNBC) cells (MDA-MB-231). nih.gov Further mechanistic investigations on a bis-indole derivative revealed it caused cell-cycle arrest specifically at the G2/M phase. mdpi.com This ability to halt the cell cycle at various checkpoints highlights a key mechanism through which indole compounds exert their antiproliferative effects in preclinical models.

| Indole Derivative Class | Cell Line(s) | Cell Cycle Phase of Arrest | Reference |

| Millepachine-derived indole hybrid | Various cancer cells | G2/M | nih.gov |

| Betulin-indole derivative | MCF-7 (breast cancer) | G1 | nih.gov |

| 1,3,4,9-tetrahydropyrano[3,4-b]indole | MDA-MB-231 (TNBC) | G0/G1 | nih.gov |

| Bis-indole derivative | Not specified | G2/M | mdpi.com |

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A significant body of preclinical research has demonstrated that indole derivatives can effectively induce apoptosis in various cancer cell lines through multiple mechanisms. nih.govmdpi.comresearchgate.net

One primary mechanism involves the mitochondria-mediated intrinsic pathway. Studies have shown that certain indole compounds can disrupt the mitochondrial membrane potential and increase the production of intracellular reactive oxygen species (ROS). nih.govmdpi.com This leads to the release of pro-apoptotic factors. For instance, research on 5-chloro-indole derivatives revealed their ability to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

Furthermore, the activation of caspases, which are key executioner enzymes in the apoptotic cascade, is another common mechanism. The same 5-chloro-indole derivatives were found to significantly increase the levels of initiator caspase-8 and executioner caspase-3. nih.govnih.gov Other studies have identified indole derivatives that function by inhibiting tubulin polymerization, which not only arrests the cell cycle but also triggers apoptosis. nih.govmdpi.com The induction of apoptosis in HeLa cells and HT29 colorectal cancer cells by different indole analogues has also been documented, underscoring the broad potential of this compound class in oncology research. mdpi.comnih.gov

Impact on Brain-Derived Neurotrophic Factor (BDNF) Release in Microglial Cells

Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin vital for neuronal survival, synaptic plasticity, and cognitive processes. nih.gov Its reduced expression has been linked to the pathogenesis of neurodegenerative conditions like Alzheimer's disease. nih.gov Microglial cells, the resident immune cells of the central nervous system (CNS), can release BDNF upon activation. nih.govnih.gov

In the context of indole derivatives, preclinical research has uncovered a direct link between a specific indole-based compound and BDNF release. nih.govnih.govresearchgate.net A study focused on indole derivatives as carbonic anhydrase activators conducted preliminary biological evaluations on one of the most potent activators from their series. nih.govresearchgate.net The investigation demonstrated that this compound was not cytotoxic and was capable of significantly increasing the release of BDNF from human microglial cells (C20 cell line). nih.govnih.govresearchgate.net This finding suggests a potential neuroprotective role for certain indole analogues, highlighting their possible application in research aimed at treating CNS-related disorders characterized by diminished BDNF levels. nih.govnih.govresearchgate.net

EGFR and BRAFV600E Pathway Inhibition Research

The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the MAPK signaling pathway, which regulates cell proliferation and survival. nih.gov Mutations in EGFR and BRAF, such as EGFRT790M and BRAFV600E, can lead to uncontrolled cell growth and are implicated in various cancers, often conferring resistance to standard therapies. nih.govnih.gov Consequently, the development of inhibitors targeting these mutated proteins is an active area of cancer research.

Recent studies have synthesized and evaluated novel 5-chloro-indole derivatives for their potential to inhibit these pathways. nih.govnih.govmdpi.com One study developed a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides as potential antiproliferative agents targeting both wild-type (WT) and mutant EGFR. nih.govnih.gov Within this series, specific compounds demonstrated potent inhibitory activity against the resistant EGFRT790M mutant, with IC₅₀ values comparable to the approved drug osimertinib. nih.govnih.gov

Further research expanded on this by designing 5-chloro-indole-2-carboxylate derivatives to act as dual inhibitors of both the EGFRT790M and BRAFV600E pathways. mdpi.com This dual-targeting approach is significant because preclinical models suggest that combined inhibition of BRAF and EGFR is more effective than targeting BRAF alone, particularly in BRAFV600E-mutant colorectal cancer. nih.gov

| Compound Series | Target(s) | Potency (IC₅₀) | Reference |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (compounds 5f, 5g) | EGFRT790M | 9.5 ± 2 nM, 11.9 ± 3 nM | nih.gov, nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (compounds 5d, 5f, 5g) | EGFRWT | 68 to 85 nM | nih.gov, nih.gov |

| 5-chloro-indole-2-carboxylate derivatives | EGFRT790M, BRAFV600E | Dual inhibition demonstrated | mdpi.com |

Exploration of Biological Activities in Research Models (Excluding Clinical Human Data)

Beyond their effects on specific cellular pathways like apoptosis and cell cycle, indole derivatives, including analogues of this compound, have demonstrated a wide range of biological activities in various preclinical research models. researchgate.netmdpi.com

A key area of investigation for aminopropyl)indole compounds is their interaction with monoamine transporters. nih.gov A study on 5-(2-aminopropyl)indole (5-IT), a close structural analogue of the titular compound, characterized its effects on transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) in rat brain synaptosomes. nih.gov The results showed that 5-IT and its isomer 6-IT were potent substrates at all three transporters, indicating they function as monoamine releasers. nih.gov In vivo studies in mice revealed that 5-IT produced locomotor stimulation and effects typical of stimulants. nih.gov This potent monoamine-releasing action suggests a significant psychoactive and stimulant profile for this class of compounds. nih.gov

In addition to neuromodulatory effects, the indole scaffold is a core component in compounds developed for a variety of other biological activities. Research has identified indole derivatives with anticancer, anti-inflammatory, antimicrobial, and antiviral properties in non-clinical models. researchgate.netmdpi.com The versatility of the indole structure allows it to interact with numerous biological receptors and enzymes, making it a privileged scaffold in the development of new investigational agents. researchgate.net

Antiproliferative Activity in Cancer Cell Lines (e.g., HEC1A, A549, K562)

A series of novel 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity against a panel of cancer cell lines. mdpi.com For instance, certain derivatives exhibited potent inhibitory effects on the LOX-IMVI melanoma cell line. mdpi.com Another study focused on new imatinib (B729) derivatives incorporating a 5-chloro-3,3-difluorinated isatin (B1672199) moiety, which showed notable potency against the A549 lung cancer cell line. nih.gov

Furthermore, research on indole derivatives containing penta-heterocyclic scaffolds has revealed potent antitumor efficacies against both A549 and K562 (human chronic myelogenous leukemia) cells. nih.govnih.gov One particular derivative, a 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) containing a 1,3,4-thiadiazole (B1197879) moiety, exhibited impressive IC50 values in the nanomolar range against both A549 and K562 cell lines. nih.govnih.gov

While information on the HEC1A (endometrial adenocarcinoma) cell line is less common in the context of 5-chloro-indole derivatives, the broad-spectrum antiproliferative activity observed for this class of compounds suggests potential efficacy that warrants further investigation.

Table 1: Antiproliferative Activity of Selected 5-Chloro-Indole Analogues

Anti-inflammatory Investigations (e.g., COX-2 Inhibition, Albumin Denaturation)

The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. A key mechanism through which many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. nih.govumn.edu

Studies have explored the conversion of existing NSAIDs containing a carboxylate group into more selective COX-2 inhibitors by derivatizing the carboxylate moiety. umn.edu For instance, amide derivatives of indomethacin (B1671933) have been shown to be potent and selective inhibitors of COX-2. umn.edu While direct experimental data on the COX-2 inhibitory activity of this compound is not available, the structural similarities to known COX-2 inhibitors suggest that it could possess such activity. Research on D-pinitol has indicated its potential to inhibit COX-2 in K562 cells, highlighting that various compounds can exhibit this mechanism. frontiersin.org

Another important in vitro method for evaluating anti-inflammatory potential is the albumin denaturation assay. Denaturation of tissue proteins is a hallmark of inflammation, and the ability of a compound to prevent this process is indicative of its anti-inflammatory properties. tsijournals.comnih.gov A number of anti-inflammatory drugs have demonstrated the ability to inhibit protein denaturation. tsijournals.com This assay is a cost-effective and valuable primary screening tool. While specific data for this compound is lacking, various extracts and synthetic compounds have been shown to inhibit albumin denaturation, suggesting that this could be a relevant mechanism for novel anti-inflammatory agents. nih.govresearchgate.netasianjpr.com

Table 2: COX-2 Inhibitory Activity of Selected Indole and Pyrazole Analogues

Structure Activity Relationship Sar Studies of 5 Chloro 3 2 Aminopropyl Indole Derivatives

Impact of Substituents on Indole (B1671886) Ring Positions (e.g., C3, C5) on Biological Activity

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. The C3 and C5 positions are particularly crucial in modulating the pharmacological profile of these compounds.

The substitution at the C5 position of the indole ring plays a significant role in determining the biological activity. The presence of a chloro group at this position, as in the parent compound, is a key feature. Studies on various indole derivatives have shown that substitutions at the C5 position can enhance anti-tumor activity. nih.gov For instance, research on indol-3-yl-tetramethylcyclopropyl ketones revealed that a 5-chloro substitution resulted in a decreased affinity for the human cannabinoid receptor 1 (hCB1), with a Ki of 512 nM, compared to a substitution at the C6 position which had a Ki of 14 nM. mdpi.com This suggests that the electronic and steric properties of the substituent at C5 are critical for receptor binding. Further studies have indicated that substitutions with fluorine, bromine, or methyl groups at the C5 position can also be detrimental to binding and functional activity at the hCB1 receptor. mdpi.com

In contrast, for other biological targets, the C5 position is a key point for modification to enhance potency. In a series of N-(indol-3-ylglyoxyl)arylalkylamides, the structure-affinity relationships were characterized by interdependent effects of the substituents at the C5 position and the side chain. nih.gov Specifically, the affinity of 5-chloro and 5-nitro derivatives was improved by the presence of hydroxyl or methoxy (B1213986) substituents on the side chain's phenyl ring. nih.gov

Table 1: Impact of Indole Ring Substituents on Biological Activity

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C5 | Chloro | Can be detrimental to hCB1 receptor binding but can enhance anti-tumor activity in other contexts. | nih.govmdpi.com |

| C5 | Fluoro, Bromo, Methyl | Detrimental for hCB1 receptor binding and functional activity. | mdpi.com |

| C5 | Nitro | In combination with side chain modifications, can improve affinity for certain receptors. | nih.gov |

| C3 | Amino-acetamide | Strong anti-proliferative activities. | nih.gov |

| C3 | Benzyl | In bisindole compounds, substitution at C3 is crucial for activity against HIV-1 fusion. | acs.org |

Role of the Aminopropyl Side Chain in Target Interaction Specificity

The aminopropyl side chain at the C3 position of the indole ring is a key determinant of target interaction and specificity. This flexible chain can adopt various conformations, allowing it to fit into specific binding pockets and form crucial interactions with amino acid residues of the target protein.

The length and composition of this side chain are critical. For instance, in a series of indole derivatives targeting topoisomerase, novel compounds with N-(aminoalkyl)carboxamide side chains were synthesized. nih.gov The nature of the aminoalkyl group had a significant impact on the cytotoxic activities of these compounds. nih.gov Similarly, research on inhibitors of Src and Yes tyrosine kinases led to the discovery of a series of substituted 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-ones, highlighting the importance of the aminopropyl group in achieving potent and selective inhibition.

The terminal amino group of the side chain is often involved in forming key hydrogen bonds or ionic interactions with the target. In some indole derivatives designed as inhibitors of EGFR, an aminoethyl linker was observed to donate a hydrogen bond to a threonine residue at the binding site. nih.gov The basicity of the nitrogen atom in the aminopropyl chain can also be crucial for forming salt bridges with acidic residues like aspartate or glutamate (B1630785) in the target protein.

Furthermore, the conformational flexibility of the aminopropyl side chain can be constrained to enhance binding affinity and selectivity. The introduction of conformational or geometric constraints in the side chain can increase the chances of achieving affinity-based selectivity for different receptor subtypes. nih.gov

Conformational Analysis and its Influence on Receptor Binding

Molecular dynamics simulations have been used to study the conformational flexibility of related indole derivatives. These studies have shown that the molecule can exist in different conformational states, and the transition between these states can be influenced by the environment, such as the presence of a receptor. nih.gov For some cannabimimetic indoles, the conformation of the side chain (S-trans vs. S-cis) within the receptor binding pocket is a critical determinant of activity. nih.gov

The binding of a ligand to a receptor can induce conformational changes in both the ligand and the receptor. mdpi.com Different ligand-binding conformations can lead to distinct receptor motions and ultimately different biological responses. nih.gov This concept of "functional selectivity" suggests that ligands can stabilize specific receptor conformations, leading to biased signaling pathways. nih.gov

Anion-induced conformational changes have also been observed in indole-based receptors, where the binding of an anion can alter the conformation of the molecule. researchgate.net This highlights the sensitivity of the indole scaffold to its molecular environment and its ability to adapt its shape to interact with binding partners.

Design Principles for Modulating Selectivity and Potency in Indole Scaffolds

The indole scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. sci-hub.redbenthamscience.com This versatility has led to the development of several design principles for modulating the selectivity and potency of indole-based compounds.

One key principle is the strategic placement of substituents on the indole ring. As discussed in section 5.1, modifications at positions C3 and C5 can have a profound impact on biological activity. By carefully selecting substituents with specific electronic and steric properties, it is possible to tune the affinity and selectivity of the compound for a particular target.

Another important design strategy involves modifying the side chain at the C3 position. The length, flexibility, and functional groups of this side chain can be altered to optimize interactions with the target binding site. The introduction of conformational constraints, such as rings or double bonds, into the side chain can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design of indole derivatives. These techniques allow researchers to visualize how a compound might bind to its target and to predict the effects of structural modifications on binding affinity. This in silico approach can guide the synthesis of new analogs with improved properties.

The concept of "scaffold hopping," where the indole core is used as a starting point to design new molecules with different core structures but similar biological activities, is another powerful design principle. This approach can lead to the discovery of novel chemical classes with improved drug-like properties.

Table 2: Design Principles for Indole Scaffolds

| Design Principle | Description | Reference |

|---|---|---|

| Strategic Substitution | Placement of specific substituents on the indole ring to modulate activity and selectivity. | nih.gov |

| Side Chain Modification | Altering the length, flexibility, and functional groups of the side chain to optimize target interactions. | nih.govnih.gov |

| Conformational Constraint | Introducing structural elements that restrict the flexibility of the molecule to favor a bioactive conformation. | nih.gov |

| Computational Modeling | Using in silico methods to predict binding modes and guide the design of new analogs. | nih.gov |

Synthetic Strategies Guided by SAR for Novel Analog Development

The insights gained from structure-activity relationship studies are used to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. A variety of synthetic strategies have been developed to create diverse libraries of indole derivatives for biological screening.

One common approach involves the modification of a common intermediate. For example, in the synthesis of bisindole compounds, a key intermediate can be prepared via a Suzuki-Miyaura cross-coupling reaction to form the bisindole scaffold. acs.org This intermediate can then be further functionalized to introduce a variety of substituents. acs.org

The synthesis of indole-3-carboxamide derivatives, a class of compounds with a wide range of biological activities, has been extensively studied. nih.gov Various methods have been developed to form the amide bond, often involving the activation of the carboxylic acid at the C3 position. nih.gov

SAR-guided synthesis often involves an iterative process of design, synthesis, and biological evaluation. For instance, after identifying a lead compound, a series of analogs with systematic variations in their structure are synthesized and tested. The results of these tests are then used to refine the SAR model and design the next generation of compounds. This cycle is repeated until a compound with the desired properties is obtained.

The development of novel synthetic methods that allow for the efficient and versatile construction of the indole scaffold and its derivatives is an active area of research. nih.gov These methods are essential for exploring the chemical space around the indole core and for generating the novel compounds needed for drug discovery programs.

Computational and Theoretical Chemical Research on 5 Chloro 3 2 Aminopropyl Indole and Indole Scaffolds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein.

Research on indole scaffolds has extensively used molecular docking to elucidate ligand-target interactions. For instance, docking studies have been crucial in designing indole derivatives as inhibitors for various targets, including:

Epidermal Growth Factor Receptor (EGFR): In studies involving 5-chloro-indole derivatives, molecular docking has been used to understand their binding modes within the EGFR active site. nih.govresearchgate.net For example, docking simulations of certain 5-chloro-indole-2-carboxamides revealed that the 5-chloro-indolyl moiety inserts deep into the hydrophobic pocket of the receptor. nih.gov The indolyl NH group was observed forming a hydrogen bond with the amino acid residue Asp855. nih.gov These simulations supported the enzymatic inhibition results and helped rationalize the observed antiproliferative activity. nih.govresearchgate.net

Tubulin: Molecular docking studies on indole-1,3,4-oxadiazole hybrids identified key interactions with α- and β-tubulin, with one compound showing a high binding energy of -8.54 kcal/mol and forming hydrogen bonds with residues PRO175, VAL177, and SER174. mdpi.com

Benzodiazepine (B76468) Receptor (BzR): Docking models have been developed for indole derivatives targeting the BzR, which is located on the GABAA chloride channel. nih.gov These models helped to explain the structure-affinity relationships, such as the observation that 1-methyl derivatives were inactive, suggesting the indole NH is involved in a crucial hydrogen bond with the receptor. nih.gov

HIV-1 Glycoprotein 41 (gp41): For indole-based HIV-1 fusion inhibitors, docking calculations showed a consensus pose for active compounds, with the rank order of binding affinity matching the biological activity observed in cell-based assays. nih.govnih.gov

The following table summarizes selected molecular docking findings for indole derivatives against various protein targets.

| Compound Class | Target Protein | Key Interactions / Findings | Binding Score (kcal/mol) | Reference |

| 5-Chloro-indole-2-carboxamides | EGFRWT | H-bond between indolyl NH and Asp855; hydrophobic interactions with Leu844, Cys797, Leu718, Val726, Met790. | -9.43 | nih.gov |

| 2-Phenyl Indole derivative | EGFR Kinase (3POZ) | Strong binding affinity observed for the n4PI molecule. | -7.0 | ijpsjournal.com |

| Indole-1,3,4-oxadiazole hybrid | Tubulin | Hydrogen bonds with PRO175, VAL177, and SER174. | -8.54 | mdpi.com |

| N-Substituted Indole derivatives | COX-2 Enzyme | High interaction energy observed for compounds 13b and 14b, suggesting inhibition. | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the evolution of the complex over time. This technique is crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding.

MD simulations have been applied to various indole-based ligand-receptor complexes:

In a study of indole derivatives targeting the Benzodiazepine Receptor (BzR), 10-nanosecond MD simulations were performed. nih.gov These simulations indicated that different derivatives (5-NO2 vs. 5-H) adopt distinct orientations and conformations within the binding site, confirming hypotheses from previous structure-activity relationship studies. nih.gov

For a novel indole-oxadiazole derivative designed as an estrogen receptor alpha (ERα) inhibitor, a 50-nanosecond MD simulation demonstrated that the compound maintains a stable binding interaction with the protein throughout the simulation, with minimal fluctuations in the protein-ligand complex. mdpi.com

Similarly, MD simulations of indole derivatives targeting the enzyme responsible for Mycobacterium tuberculosis resistance confirmed the stability of the ligand-protein complex, supporting the initial docking results. mdpi.com

These simulations provide a deeper understanding of the dynamic stability and interactions of the ligand within the receptor's binding pocket, which is a critical step in validating potential drug candidates.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. researchgate.netresearchgate.net

For indole and its derivatives, quantum chemical studies have been used to:

Optimize Molecular Geometry: DFT calculations can determine the most stable three-dimensional shape of a molecule. researchgate.net

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Understand Reaction Mechanisms: DFT calculations have been used to clarify the plausible reaction pathways in the synthesis of indoles, helping to determine the rate-determining steps of a reaction. rsc.org

Correlate Structure with Spectroscopic Data: Theoretical calculations of properties like vibrational frequencies (IR) and electronic transitions (UV-Vis) can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.netresearchgate.net

The table below shows examples of electronic parameters calculated for indole derivatives using quantum chemical methods.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate | B3LYP/6-31+G(d,p) | Not Specified | Not Specified | Not Specified | researchgate.net |

| N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide | B3LYP/6-311++G(d,p) | -6.64 | -3.00 | 3.64 | researchgate.net |

| Generic Indole Derivatives | Not Specified | -5.92 | -0.92 | 5.00 | researchgate.net |

These calculations are fundamental to understanding the intrinsic properties of the indole scaffold and how substitutions, such as the chloro group at the 5-position, influence its chemical behavior and potential for biological interactions. researchgate.net

Predictive Modeling for Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a chemical scaffold and observing the changes in potency, researchers can build models that predict the activity of new, unsynthesized compounds. nih.govacs.org

For the indole scaffold, SAR studies have revealed key structural requirements for activity against various targets:

Influence of the 5-position: In a series of indole derivatives targeting the benzodiazepine receptor, substituents at the 5-position had a profound and divergent effect on affinity. nih.gov For instance, 5-Cl or 5-NO2 derivatives were significantly more potent than the 5-H derivatives in some series, while the opposite was true in others, highlighting complex interactions within the binding site. nih.gov

Importance of the Indole NH: The nitrogen of the indole ring is often found to be a critical interaction point. In several studies, methylation of this nitrogen (replacing the N-H with N-CH3) resulted in a complete loss of activity, indicating its role as a hydrogen bond donor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural descriptors with biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. mdpi.com These models generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic/hydrophilic character are predicted to increase or decrease activity, providing a powerful guide for designing more potent compounds. mdpi.com While specific QSAR models for 5-Chloro-3-(2-aminopropyl)indole were not found, the principles derived from extensive QSAR studies on other indole scaffolds are directly applicable to its future development and optimization. mdpi.com

Future Directions in Academic Research on 5 Chloro 3 2 Aminopropyl Indole

Development of Novel and Greener Synthetic Routes

The current synthesis of 5-Chloro-3-(2-aminopropyl)indole and its derivatives often involves multi-step processes. For instance, the synthesis of certain 5-chloro-indole-2-carboxylate derivatives starts with 5-chloro-3-formyl indole-2-carboxylate (B1230498), which undergoes reductive amination followed by saponification. mdpi.com Similarly, the creation of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides involves reacting 5-chloro-3-formyl indole-2-carboxylate with specific reagents under Wittig reaction conditions, followed by hydrolysis. nih.gov

Future research will likely focus on developing more streamlined and environmentally friendly, or "greener," synthetic methods. This could involve:

One-pot reactions: Combining multiple reaction steps into a single procedure to reduce solvent waste and purification steps.

Catalytic processes: Utilizing catalysts to improve reaction efficiency and reduce the need for harsh reagents.

Alternative energy sources: Exploring the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.

The development of such novel routes will not only make the synthesis of these compounds more sustainable but also more cost-effective for research purposes.

Elucidation of Undiscovered Mechanistic Pathways

While some research has explored the interaction of this compound derivatives with biological targets, a full understanding of their mechanistic pathways remains to be uncovered. For example, some 5-chloro-indole derivatives have been shown to act as inhibitors of EGFR (epidermal growth factor receptor) and BRAF (B-Raf proto-oncogene, serine/threonine kinase), which are crucial in cell signaling pathways. mdpi.com In some cases, these compounds have demonstrated the ability to induce apoptosis, or programmed cell death, and affect the levels of proteins like caspase-8, Bax, and Bcl-2. nih.govresearchgate.net

Future investigations will aim to:

Identify novel protein targets: Determine other proteins and signaling pathways that this compound and its analogs interact with.

Clarify downstream effects: Map out the complete cascade of molecular events that occur after the initial binding of the compound to its target.

Understand structure-activity relationships: Systematically modify the chemical structure of the compound to understand how different functional groups influence its biological activity. This knowledge is crucial for designing more potent and selective molecules. nih.gov

Exploration of Novel Research Applications in Diverse Biological Systems (excluding human therapeutic claims)

The potential research applications of this compound and its derivatives extend beyond their currently explored roles. The indole (B1671886) scaffold is a common feature in a wide range of biologically active natural products and synthetic compounds. mdpi.compreprints.org For example, the structurally related compound 5-(2-aminopropyl)indole (B590550) (5-IT) has been shown to interact with monoamine transporters in the brain. nih.gov

Future research could explore the utility of this compound in various biological systems for non-therapeutic research purposes, such as:

Probing biological pathways: Using the compound as a chemical tool to study the function of specific proteins or signaling pathways in cell cultures or model organisms. rsc.org

Developing diagnostic agents: Investigating whether labeled versions of the compound could be used to visualize or quantify specific biological targets.

Studying antimicrobial properties: Given that many indole derivatives exhibit antimicrobial activity, exploring the potential of this compound against various microorganisms could be a fruitful area of research. semanticscholar.org

Advanced Analytical Methodologies for Complex Matrices in Research

As the applications of this compound in research expand, so will the need for sophisticated analytical methods to detect and quantify it in complex biological samples. The structural elucidation of newly synthesized indole derivatives currently relies on techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). mdpi.compreprints.org

Future advancements in this area may include:

Development of highly sensitive and specific assays: Creating methods like liquid chromatography-mass spectrometry (LC-MS) or immunoassays tailored for the detection of this compound in various biological matrices.

Real-time monitoring techniques: Exploring the use of biosensors or other advanced analytical tools to monitor the compound's concentration and interactions in living systems in real-time.

Metabolite identification: Developing methods to identify and characterize the breakdown products (metabolites) of this compound to gain a more complete picture of its biological fate.

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds, including indole derivatives. nih.govresearchgate.netresearchgate.net These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and suggest synthetic routes. ijcai.org

In the context of this compound research, AI and ML could be employed to:

Predict biological activity: Develop models that can predict the biological activity of new indole derivatives based on their chemical structure, saving time and resources in the lab. researchgate.net

Optimize compound design: Use algorithms to suggest modifications to the structure of this compound to enhance its desired properties and minimize potential off-target effects. nih.gov

Analyze large datasets: Process and interpret complex data from high-throughput screening and other experimental techniques to identify patterns and generate new hypotheses.

By embracing these computational approaches, researchers can significantly accelerate the pace of discovery and gain deeper insights into the chemical and biological properties of this compound and its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 5-Chloro-3-(2-aminopropyl)indole, and how can purity be validated?

- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate/hexane). Purity is confirmed using 1H/13C/19F NMR, TLC, and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Optimize reaction time (e.g., 12 hours) and catalyst loading (CuI) to improve yield (42% in cited protocol). Monitor byproducts using TLC to adjust purification steps.

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodology : Employ a combination of 1H NMR (for proton environments), 13C NMR (for carbon backbone), and HRMS (for molecular ion confirmation). For halogenated derivatives, 19F/35Cl NMR can resolve substituent positions .

- Validation : Compare spectral data with computational predictions (e.g., using Molecular Operating Environment (MOE)) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Replicate studies under standardized conditions (pH, temperature, solvent) to isolate variables. Use dose-response assays (e.g., enzyme inhibition) with controls to validate activity. Cross-reference crystallographic data (e.g., from the Protein Data Bank) to assess binding interactions .

- Case Study : Discrepancies in indole derivatives’ antimicrobial efficacy may arise from variations in bacterial strain susceptibility or assay protocols. Validate via minimum inhibitory concentration (MIC) tests with standardized strains.

Q. What factorial design approaches are suitable for optimizing reaction conditions for novel derivatives?

- Methodology : Implement a 2k factorial design to test variables like temperature, catalyst concentration, and solvent polarity. For example, a 23 design (three factors at two levels) can identify interactions between CuI loading, reaction time, and solvent ratio (PEG-400/DMF) .

- Outcome Analysis : Use ANOVA to determine significant factors. For instance, solvent polarity may disproportionately affect yield compared to reaction time.

Q. How can computational tools accelerate the design of this compound-based enzyme inhibitors?

- Methodology : Utilize quantum chemical calculations (e.g., DFT) for reaction path optimization and molecular docking (e.g., with MOE) to predict binding affinities. Integrate cheminformatics pipelines to screen substituent effects on bioactivity .

- Case Study : ICReDD’s reaction path search methods reduce trial-and-error experimentation by 60% by coupling computational predictions with experimental validation .

Q. What strategies are effective in analyzing substituent effects on the compound’s physicochemical properties?

- Methodology : Perform Hammett analysis to correlate electronic effects of substituents (e.g., chloro, amino) with reactivity. Use HPLC to measure logP values for hydrophobicity trends. Pair with DFT calculations to model electronic distributions .

- Example : Introducing electron-withdrawing groups (e.g., -Cl) at the indole 5-position may enhance stability but reduce solubility, requiring counterbalancing with hydrophilic substituents.

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?

- Methodology : Train machine learning models on historical reaction data (yield, purity) to predict optimal conditions. Simulate mass transfer and kinetics in silico before lab testing. For instance, AI can optimize mixing rates in PEG-400/DMF systems to minimize byproducts .

- Future Directions : Smart laboratories with AI-enabled real-time adjustments (e.g., pH, temperature) during synthesis are emerging to automate optimization .

Data Management and Validation

Q. What protocols ensure data integrity in studies involving this compound?

- Methodology : Use encrypted electronic lab notebooks (ELNs) for traceability. Validate analytical results via inter-laboratory comparisons and reference standards (e.g., NIST-traceable NMR solvents). Implement version control for computational models .

Q. How should researchers address batch-to-batch variability in compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.